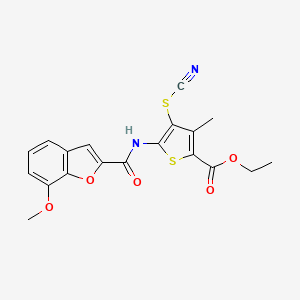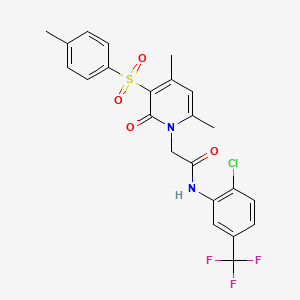
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a molecular imaging agent and cancer therapy drug.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound that may be involved in the synthesis of various biologically active molecules. In the realm of synthetic chemistry, compounds similar to this compound have been synthesized for various purposes, including the development of new materials and the study of molecular interactions. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves reactions that bear resemblance to the potential synthetic routes for this compound, highlighting the compound's relevance in the synthesis of complex molecules with potential biological activities (Atanassov et al., 2002).
Molecular Complex Formation
Research on similar compounds has explored their ability to form molecular complexes, which is crucial for understanding the drug-receptor interactions and the development of pharmaceutical agents. For example, the study of solvates and salts of nitrofurantoin, a known antibiotic, with various pyridyl bases and 4-aminobenzamide demonstrates the compound's potential in forming stable molecular complexes, which can lead to the discovery of new solid forms of pharmaceuticals with enhanced properties (Vangala et al., 2013).
Biological Activity Studies
The structural features of this compound suggest its potential use in the study of biological activities. For instance, compounds with similar structural motifs have been synthesized and evaluated for their anticonvulsant properties, demonstrating the importance of such structures in the development of new therapeutic agents (Bailleux et al., 1995). Moreover, the nitrosation of related compounds has been studied, providing insights into their chemical reactivity and potential applications in medicinal chemistry (Loeppky & Cui, 1998).
Antidiabetic Activity and Structural Analysis
Further exploration into the reactivity of compounds bearing structural similarities to this compound has led to the discovery of new compounds with potential antidiabetic activity. The synthesis and analysis of spiropyrazolinium salts have revealed promising samples with significant biological activity, highlighting the potential of such compounds in therapeutic applications (Kayukova et al., 2022).
Patent Analysis and Novel Crystalline Forms
The study of patents related to pharmaceutical compounds provides valuable insights into the innovation and development of new drugs. The analysis of patents involving pyridazino compounds has shed light on their potential applications in various therapeutic areas, including cardiovascular, nephrotropic, and neuroprotective treatments (Habernickel, 2002). Additionally, the discovery of novel crystalline forms of related compounds emphasizes the importance of solid-state chemistry in enhancing the properties and efficacy of pharmaceuticals (Norman, 2008).
Propiedades
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-2-1-3-18(14-16)26(28)29)22-17-6-4-15(5-7-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBLALZKWPMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
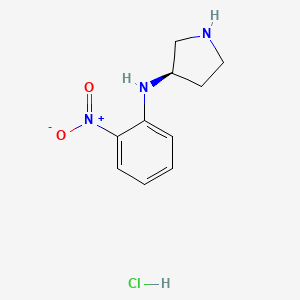
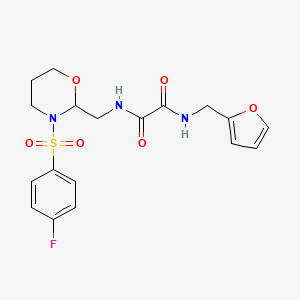

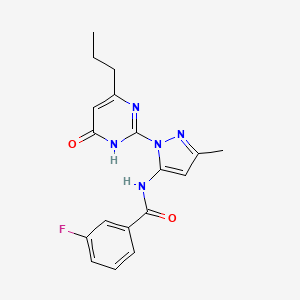
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)

